Methyl N-hexylcarbamate
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Overview
Description
Methyl N-hexylcarbamate, also known as carbamic acid, hexyl-, methyl ester, is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. This compound is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-hexylcarbamate can be synthesized through the reaction of n-hexylamine with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs at a temperature of 150°C and under high pressure (9.0 MPa). The iron-chrome catalyst TZC-3/1 has been found to be particularly effective, leading to approximately 70% yield of this compound with an 80% selectivity .
Another method involves the reaction of chlorosulfonyl isocyanate with anhydrous methanol in benzene, followed by the addition of triethylamine. This method requires careful handling due to the corrosive nature of chlorosulfonyl isocyanate and the carcinogenic properties of benzene .
Chemical Reactions Analysis
Types of Reactions
Methyl N-hexylcarbamate undergoes various chemical reactions, including:
Carbamoylation: The reaction with amines to form carbamate esters.
Hydrolysis: The breakdown of the carbamate ester into the corresponding amine and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Dimethyl Carbonate: Used in the carbamoylation reaction.
Chlorosulfonyl Isocyanate: Used in the synthesis involving methanol and benzene.
Triethylamine: Used as a base in the synthesis process.
Major Products
Carbamate Esters: Formed through the reaction with amines.
Amines and Alcohols: Formed through hydrolysis.
Scientific Research Applications
Methyl N-hexylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of agrochemicals and as a protecting group for amine functionality.
Mechanism of Action
The mechanism of action of methyl N-hexylcarbamate involves the carbamate functionality, which imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .
Comparison with Similar Compounds
Methyl N-hexylcarbamate can be compared with other carbamate esters, such as:
Ethyl N-methylcarbamate: Similar in structure but with different alkyl groups.
Dimethyl Carbamate: Contains two methyl groups instead of a hexyl group.
Phenyl N-methylcarbamate: Contains a phenyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and applications .
Properties
CAS No. |
22139-32-8 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl N-hexylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10) |
InChI Key |
OXNAJPQXTZANJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OC |
Origin of Product |
United States |
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